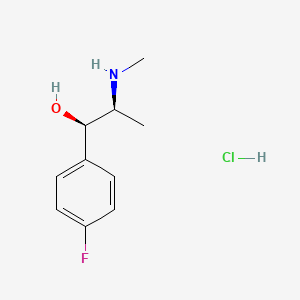

4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) is a fluorinated cathinone derivativeThis compound is characterized by the conversion of the β-keto group to β-hydroxy, resulting in an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, similar to pseudoephedrine . The compound is primarily used for forensic and research purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoromethcathinone metabolite (hydrochloride) involves the fluorination of methcathinone. The process typically includes the following steps:

Fluorination: Introduction of a fluorine atom into the methcathinone structure.

Reduction: Conversion of the β-keto group to a β-hydroxy group.

Hydrochloride Formation: Formation of the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt .

化学反应分析

Types of Reactions

4-Fluoromethcathinone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Conversion of the β-hydroxy group back to a β-keto group.

Reduction: Further reduction of the β-hydroxy group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various substituted cathinone derivatives, depending on the specific reagents and conditions used .

科学研究应用

4-Fluoromethcathinone metabolite (hydrochloride) is used in various scientific research applications, including:

作用机制

The mechanism of action of 4-Fluoromethcathinone metabolite (hydrochloride) involves its interaction with monoaminergic neurotransmitter systems. It acts as a psychostimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake and the promotion of their release .

相似化合物的比较

Similar Compounds

Similar compounds to 4-Fluoromethcathinone metabolite (hydrochloride) include:

3-Chloromethcathinone: A chlorinated derivative with similar psychostimulant properties.

4-Chloromethcathinone: Another chlorinated derivative with comparable effects.

4-Methoxy-α-pyrrolidinopentiophenone: A methoxy-substituted cathinone with distinct pharmacological properties.

4-Fluoro-α-pyrrolidinopentiophenone: A fluorinated cathinone with similar structural features.

Uniqueness

4-Fluoromethcathinone metabolite (hydrochloride) is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its pharmacological and toxicological properties compared to other cathinone derivatives .

生物活性

4-Fluoromethcathinone (4-FMC), also known as flephedrone, is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential for abuse. Its biological activity, particularly as it relates to its metabolites, has been the subject of various studies aimed at understanding its pharmacodynamics, pharmacokinetics, and toxicological effects.

Pharmacodynamics

Mechanism of Action

4-FMC primarily acts as a substrate for monoamine transporters, specifically dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Research indicates that 4-FMC exhibits a significant selectivity for NET over DAT, with an IC50 value of 0.246 µM for NET compared to 6.35 µM for DAT . This suggests that while it does inhibit the reuptake of these neurotransmitters, its effects are more pronounced on norepinephrine, which may contribute to its stimulant effects and associated cardiotoxicity .

In Vitro Studies

In vitro studies have demonstrated that 4-FMC can inhibit monoamine transporters effectively. For instance, Simmler et al. reported that 4-FMC displayed low micromolar inhibitory concentrations against these transporters, indicating its potential for significant neurochemical activity . The compound's ability to activate the α1A adrenoceptor has also been implicated in stimulant-induced vasoconstriction and hyperthermia .

In Vivo Studies

Behavioral Effects

In vivo studies in animal models have shown that administration of 4-FMC results in complex behavioral outcomes. Initial effects include a depressant phase followed by stimulant effects, characterized by increased locomotor activity . Marusich et al. observed a rapid onset and offset of activity in mice following intraperitoneal administration of 4-FMC, similar to the patterns seen with other stimulants like cocaine and mephedrone .

Case Reports

A notable case report documented the effects of 4-FMC in a patient who exhibited severe psychiatric symptoms after insufflating a mixture containing 4-FMC. The patient displayed bizarre behavior and agitation, requiring sedation with lorazepam and droperidol . This highlights the potential for acute psychological disturbances associated with the use of this compound.

Metabolism and Toxicology

Metabolic Pathways

The metabolism of 4-FMC involves several pathways primarily occurring in the liver. Studies using human liver microsomes have identified key metabolic transformations including reduction of the β-keto group and hydroxylation on alkyl chains . These transformations are crucial for understanding the pharmacokinetics and potential toxicity of the compound.

Toxicological Effects

The toxicological profile of 4-FMC is concerning. It has been associated with neuroinflammation and damage to dopaminergic systems in animal models, similar to other synthetic cathinones . The compound's ability to induce panic attacks and cardiovascular complications is attributed to its potent norepinephrine reuptake inhibition .

Data Summary Tables

| Parameter | Value/Description |

|---|---|

| IC50 for NET | 0.246 µM |

| IC50 for DAT | 6.35 µM |

| Behavioral Effects | Initial depressant effects followed by stimulatory |

| Notable Case Report | Severe agitation and psychiatric symptoms |

| Metabolic Pathway | Description |

|---|---|

| Phase I Metabolism | Reduction of β-keto group |

| Phase II Metabolism | Glucuronidation |

属性

IUPAC Name |

(1R,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENYPFLMDTWUKZ-YUWZRIFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)F)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。